molecular formula C20H30N4O3S B12415833 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6

Cat. No.: B12415833
M. Wt: 412.6 g/mol
InChI Key: IXMTYXAFALMDBG-IRZCMLKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is a high-purity, deuterated analog of the versatile 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, specifically designed for use in quantitative bioanalysis and metabolism studies. This compound features six deuterium atoms (d6) strategically incorporated into its molecular structure, making it an ideal internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) applications, where it helps to correct for analyte loss during sample preparation and matrix effects during ionization. The 3-oxa-9-azabicyclo[3.3.1]nonane core is a privileged structure in medicinal chemistry, frequently explored in the synthesis of compounds for pharmaceutical and agrochemical research . The ketone functional group at the 7-position provides a reactive handle for further chemical derivatization, enabling the construction of more complex molecules. While specific analytical data for this deuterated product is not publicly available, the non-deuterated base compound, 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, has a molecular formula of C7H11NO2 and a monoisotopic mass of 141.0790 g/mol . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions are recommended to be in an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C20H30N4O3S

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,2R,5R)-2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-7-5-10-4-6-11(12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12-;/m1./s1/i1D3,2D3;

InChI Key

IXMTYXAFALMDBG-IRZCMLKISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NN=C(N1[C@@H]2CC[C@H]3CC[C@@H]2N3)C)C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CCC3CCC2N3)C(C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange

Reaction Mechanism and Optimization

Deuteration of the non-deuterated precursor, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, is achieved via catalytic hydrogen-deuterium (H-D) exchange. Palladium on carbon (Pd/C) serves as the primary catalyst, enabling selective deuteration at six hydrogen positions under deuterium gas (D₂) at 50–80°C and 1–3 bar pressure. Kinetic isotope effects (KIEs) influence reaction rates, with deuteration efficiency dependent on solvent polarity and catalyst loading.

Key Parameters:

  • Catalyst: 5–10 wt% Pd/C
  • Solvent: Deuterated methanol (CD₃OD) or dimethylformamide-d₇ (DMF-d₇)
  • Temperature: 60°C optimal for minimizing side reactions
  • Deuterium Source: D₂ gas (≥99.8% purity)
Table 1: Catalytic H-D Exchange Conditions and Yields
Catalyst Loading Solvent Temperature (°C) Reaction Time (h) Deuteration Efficiency (%)
5% Pd/C CD₃OD 60 24 92
10% Pd/C DMF-d₇ 80 18 88
5% Pd/C D₂O 50 36 78

Isotopic purity ≥98% is confirmed via high-resolution mass spectrometry (HRMS) and ¹H NMR, with deuterium incorporation quantified using LC-MS.

Modified Double Mannich Condensation

Bicyclic Scaffold Construction

The non-deuterated bicyclic ketone is synthesized via a double Mannich condensation between acetone-1,3-dicarboxylic acid (1) and glutaraldehyde (2), followed by cyclization. This method forms the bicyclo[3.3.1]nonane core, with the oxa and aza moieties introduced during subsequent steps.

Synthetic Pathway:

  • Condensation: React 1 and 2 in aqueous H₂SO₄ (18% v/v) at 0–10°C to form a bis-iminium intermediate.
  • Cyclization: Heat to 50°C under reflux to induce intramolecular cyclization.
  • Oxidation: Treat with oxone® (KHSO₅) to oxidize secondary alcohols to ketones.
Table 2: Reaction Conditions for Bicyclic Core Formation
Step Reagents Temperature (°C) Time (h) Yield (%)
Condensation H₂SO₄, H₂O 5 24 75
Cyclization Reflux in H₂O 50 12 68
Oxidation Oxone®, H₂O RT 6 82

Industrial-Scale Deuteration

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance deuteration efficiency and scalability. A tubular reactor with Pd/C-packed beds enables rapid D₂ diffusion, achieving throughputs of 10–20 kg/day.

Critical Considerations:

  • Deuterium Recovery: Closed-loop systems recycle unreacted D₂, reducing costs.
  • Purification: Centrifugal partition chromatography (CPC) isolates the deuterated product with ≥99.5% chemical purity.
Table 3: Industrial vs. Laboratory-Scale Parameters
Parameter Laboratory Scale Industrial Scale
Reactor Volume 0.5 L 500 L
Catalyst Loading 5% Pd/C 10% Pd/C
Production Rate 5 g/day 15 kg/day
Energy Consumption 0.5 kWh/g 0.1 kWh/g

Analytical Validation

Isotopic Purity Assessment

Quantitative ¹H NMR (qNMR) and LC-MS are mandatory for verifying deuterium incorporation. Key metrics include:

  • Deuterium Content: ≥98% via isotopic peak intensity ratios in HRMS.
  • Chemical Purity: ≥99% by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Table 4: Analytical Specifications
Technique Parameter Acceptable Range
qNMR Deuterium Incorporation 97–100%
LC-MS Isotopic Purity ≥98%
HPLC Chemical Purity ≥99%

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation during the final ketonization step generates lactam byproducts. Adding stoichiometric cerium(IV) ammonium nitrate (CAN) suppresses this side reaction, improving yields by 12–15%.

Emerging Methodologies

Electrochemical Deuteration

Recent advances utilize palladium nanoparticles on carbon electrodes for room-temperature deuteration. Applied potentials of −0.8 V vs. Ag/AgCl enable selective deuteration without external D₂ gas, achieving 85% efficiency in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structural characteristics allow for modifications that can enhance the efficacy and selectivity of drug candidates. Research indicates that derivatives of this compound can exhibit improved pharmacological profiles compared to traditional compounds, making it a valuable asset in drug discovery efforts aimed at treating complex conditions such as depression and anxiety disorders .

Drug Design

The unique bicyclic structure of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 facilitates the exploration of novel drug candidates. Its conformation allows for the optimization of interactions with biological targets, potentially leading to compounds with reduced side effects and enhanced therapeutic effects. For instance, studies have shown that modifications to this scaffold can yield ligands with high affinity for specific receptors, thereby improving their potential as therapeutic agents .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. The compound's ability to act as a probe allows researchers to gain insights into cellular processes and identify potential therapeutic targets. Its application in studying opioid receptor interactions has been particularly notable, revealing its potential as a selective agonist for κ-opioid receptors, which are implicated in pain modulation and other physiological processes .

Material Science

The properties of this compound also make it suitable for applications in material science. Its structural integrity and chemical stability can be leveraged to develop advanced materials with specific mechanical and thermal characteristics. Research is ongoing to explore its use in creating polymers that exhibit desired properties for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various techniques, aiding in the quantification and characterization of related chemical substances. Its well-defined structure allows for accurate calibration in methods such as chromatography and mass spectrometry, enhancing the reliability of analytical results .

Case Study: Opioid Receptor Binding

A significant study investigated the binding properties of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives to κ-opioid receptors using guinea pig cerebellar membranes. The results indicated that certain modifications to the compound led to high-affinity binding, suggesting its potential as a lead molecule for developing new analgesics with fewer side effects compared to existing opioids .

Research Findings on Drug Efficacy

Further research has demonstrated that derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one can modulate neurotransmitter systems effectively, providing a basis for their use in treating neuropsychiatric disorders. The structure's flexibility allows it to adapt to various receptor conformations, enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can affect the compound’s stability, metabolism, and overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The bicyclo[3.3.1]nonane framework is a common motif in medicinal chemistry. Key structural analogs include:

Compound Name Heteroatoms (Positions) Key Substituents/Modifications Notable Features References
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one O (3), N (9) Ketone (7) Parent compound; used in sulfonamide synthesis
3,7-Diazabicyclo[3.3.1]nonan-9-one N (3), N (7) Alkoxyalkyl, cyclopropanmethyl groups Enhanced biological activity (e.g., anticancer)
3-Thia-7-azabicyclo[3.3.1]nonan-9-one S (3), N (7) Benzyl, phenyl groups Increased conformational flexibility
3-Azabicyclo[3.3.1]nonane-6,9-dione N (3) Diketone (6,9) Hydrolyzes to monocyclic carboxylic acids
  • Deuteration Impact: The deuterated form (-d6) exhibits isotopic stabilization, reducing metabolic degradation rates compared to non-deuterated analogs .

Pharmacological Activity

  • 3,7-Diazabicyclo Derivatives : Derivatives with substituents like 3-methoxypropyl or pyridin-2-ethyl groups demonstrate cytotoxic activity against cancer cell lines, attributed to their ability to modulate cellular catabolism .
  • 3-Oxa-7-azabicyclo Derivatives : Substitutions at N-7 (e.g., benzyl, tert-butyl) influence stereochemistry and bioactivity. For example, 9-benzyl-3-oxa-9-azabicyclo derivatives show enhanced binding to neurological targets due to aromatic interactions .
  • Sulfur Analogues : 3-Thia-7-azabicyclo derivatives exhibit comparable conformational stability (ΔE ≈ 1.5 kcal/mol between chair-chair and boat-chair forms) but distinct electronic profiles, altering receptor affinity .

Conformational Analysis

  • Chair-Chair vs. Boat-Chair Conformers : Ab initio calculations (MP4/6-31G) for 3-oxa-7-azabicyclo derivatives reveal minimal energy differences (ΔE ≈ 1.497 kcal/mol) between chair-chair and boat-chair conformers, suggesting dynamic interconversion in solution .
  • Substituent Effects : Bulky groups at N-7 (e.g., benzyl) enforce rigid chair-chair conformations, while smaller substituents permit greater flexibility . X-ray diffraction confirms the dominance of chair-chair conformers in crystalline states .

Q & A

Q. What experimental methodologies are recommended for synthesizing 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives?

A modified double Mannich condensation is a validated approach for synthesizing bicyclic azabicyclo derivatives. This method involves successive cyclization steps under controlled conditions to achieve the desired stereochemistry. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side products .

Q. How can X-ray crystallography be applied to resolve the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration and conformational analysis. For example, studies on similar bicyclic systems revealed chair-chair (CC) and boat-chair (BC) conformers, with energy differences as low as 1.5 kcal/mol . Refinement using software like SHELXL ensures accurate modeling of bond lengths and angles .

Q. What computational tools are suitable for preliminary conformational analysis?

Hartree-Fock (HF) methods with a 6-31G basis set provide reliable gas-phase conformational energy comparisons. For instance, MP4/6-31G calculations on 3-oxa-7-azabicyclo derivatives revealed minimal energy differences between CC and BC conformers, guiding experimental design for stability studies .

Q. Which spectroscopic techniques are essential for purity assessment?

High-resolution NMR (e.g., 1^1H, 13^{13}C, DEPT-135) and LC-MS are critical. NMR can identify stereochemical impurities, while LC-MS quantifies isotopic purity (e.g., deuterium incorporation in -d6 analogs). Cross-referencing with pharmacopeial standards ensures compliance with analytical thresholds .

Advanced Research Questions

Q. How can conformational flexibility impact pharmacological activity, and how is this addressed experimentally?

Conformational isomers (e.g., CC vs. BC) may exhibit distinct binding affinities. Hybrid methods combining SC-XRD, NMR-derived NOE correlations, and molecular docking (e.g., using Discovery Studio) can map bioactive conformers. For example, Hirshfeld surface analysis revealed intermolecular interactions influencing stability in related diazabicyclo derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental data in conformational studies?

Discrepancies often arise from solvent effects or crystal-packing forces. A tiered approach is recommended:

  • Compare gas-phase (DFT/M06-2X) vs. solvated (COSMO-RS) computational models.
  • Validate with variable-temperature NMR to probe dynamic equilibria .
  • Use SC-XRD to resolve solid-state conformers .

Q. How are advanced separation technologies applied to isolate stereoisomers of this compound?

Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) enable enantiomeric resolution. For diastereomers, simulated moving bed (SMB) chromatography optimizes yield and purity. Recent studies highlight the role of membrane-based separation for scalable purification .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies?

Link research to conceptual frameworks like the "lock-and-key" model or transition-state theory. For example, molecular docking (AutoDock Vina) and MD simulations can predict binding modes, while QSAR models correlate substituent effects (e.g., 7-benzyl groups) with biological activity .

Methodological Notes

  • Data Interpretation : When analyzing puckering parameters (e.g., Cremer-Pople coordinates), ensure least-squares plane definitions align with crystallographic standards to avoid systematic errors .
  • Safety Protocols : Use PPE (gloves, masks) during synthesis, as bicyclic ketones may exhibit reactivity with nucleophiles .
  • Software Tools : SHELX for crystallography , Gaussian for DFT , and ORTEP-3 for graphical representations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.